3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c14-9-4-8(13(18)12(15)5-9)7-17-10-2-1-3-11(6-10)21(16,19)20/h1-6,17-18H,7H2,(H2,16,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMAJHHTJQHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NCC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Optimization
Schiff Base Formation and Reductive Amination
The most widely reported method involves a two-step process:
Step 1: Condensation of 3,5-Dichloro-2-hydroxybenzaldehyde with 3-Aminobenzenesulfonamide
3-Aminobenzenesulfonamide (1.0 equiv) and 3,5-dichloro-2-hydroxybenzaldehyde (1.2 equiv) are refluxed in anhydrous methanol under nitrogen for 6–8 hours. The reaction is catalyzed by acetic acid (0.1 equiv) to yield the intermediate Schiff base, 3-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzenesulfonamide .
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 60–65°C |
| Catalyst | Acetic acid (0.1 equiv) |
| Yield | 85–90% |
Step 2: Reduction of the Imine Bond
The Schiff base is reduced using sodium borohydride (NaBH₄, 2.0 equiv) in methanol at 0–5°C for 2 hours. Alternative reductants like hydrogen gas (H₂) with palladium on carbon (Pd/C) may also be employed, though NaBH₄ offers superior selectivity for imine reduction without affecting other functional groups.
Reduction Methods Comparison
| Reductant | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0–5°C | 92% | 98.5% |
| H₂/Pd-C | Ethanol | 25°C | 88% | 97.2% |
Alternative Pathway: Nucleophilic Substitution
For substrates where 3-aminobenzenesulfonamide is unavailable, a nucleophilic substitution approach may be utilized:
- Synthesis of 3-Nitrobenzenesulfonamide : Nitration of benzenesulfonamide using fuming HNO₃/H₂SO₄ at 0°C.
- Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 3-aminobenzenesulfonamide.
- Alkylation with 3,5-Dichloro-2-hydroxybenzyl Chloride : The amine reacts with 3,5-dichloro-2-hydroxybenzyl chloride (1.1 equiv) in dimethylformamide (DMF) with K₂CO₃ as a base.
Challenges :
- Low regioselectivity during nitration.
- Requires stringent temperature control (–5°C) to avoid over-nitration.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy
- NH Stretches : 3348 cm⁻¹ (asymmetric), 3251 cm⁻¹ (symmetric).
- C=N Stretch : 1624 cm⁻¹ (Schiff base intermediate).
- SO₂ Stretches : 1153 cm⁻¹ (asymmetric), 1362 cm⁻¹ (symmetric).
¹H NMR (400 MHz, DMSO-d₆)
- δ 13.92 (s, 1H, phenolic -OH).
- δ 8.95 (s, 1H, -NH).
- δ 7.82–6.89 (m, 6H, aromatic protons).
- δ 4.21 (s, 2H, -CH₂-).
Mass Spectrometry
- Molecular Ion : m/z 390.05 [M+H]⁺ (calculated for C₁₃H₁₁Cl₂N₂O₃S: 389.98).
Mechanistic Insights
The Schiff base formation proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. Reductive amination involves hydride transfer to the imine carbon, yielding the secondary amine. Sodium borohydride selectively reduces the C=N bond without affecting the sulfonamide or hydroxyl groups.
Scale-Up Considerations
Critical Parameters :
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential to remove unreacted aldehyde.
- Solvent Choice : Methanol ensures solubility of both reactants, but ethanol may be substituted for cost reduction.
- Yield Optimization : Excess aldehyde (1.2 equiv) drives the equilibrium toward imine formation.
Chemical Reactions Analysis
Types of Reactions
3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitro group can yield amines.
Scientific Research Applications
Antimalarial Applications
Recent studies have highlighted the potential of sulfonamide derivatives in the fight against malaria. Specifically, compounds similar to 3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide have been evaluated for their efficacy against Plasmodium species.
Case Study: Synthesis of Antimalarial Derivatives
A study synthesized a series of benzenesulfonamide derivatives aimed at developing new antimalarial prototypes. The derivatives were tested for their inhibitory activity against dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of malaria parasites. The introduction of trifluoromethyl groups in certain derivatives showed promising results, indicating that structural modifications can enhance biological activity against malaria .
Anticancer Activity
The anticancer properties of sulfonamide derivatives have also been a focus of research. Compounds related to this compound have demonstrated cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study involving novel benzenesulfonamide derivatives, several compounds exhibited significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most active compounds induced apoptosis and showed IC50 values below 100 μM. The mechanisms included disruption of mitochondrial membrane potential and activation of caspases, which are critical in the apoptotic pathway .
Antidiabetic Potential
The antidiabetic effects of sulfonamide derivatives have been explored as well. Research indicates that these compounds may help regulate blood glucose levels.
Case Study: Antidiabetic Evaluation
In vivo studies using streptozotocin-induced diabetic rat models demonstrated that certain benzenesulfonamide derivatives significantly reduced blood glucose levels compared to control groups. One study reported that specific compounds showed up to 32.7% reduction in blood glucose at a dosage of 100 mg/kg when compared to glibenclamide, a standard antidiabetic drug .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other sulfonamide derivatives synthesized for therapeutic or biochemical research. Below is a comparative analysis based on substituents, synthesis routes, and biological activities:
Key Differences and Implications
In contrast, Compound 19’s pyrrole ring may facilitate π-π stacking interactions but lacks halogen substituents, reducing electronegativity . Triazine-based sulfonamides (e.g., ) exhibit stronger BACE1 inhibition due to the planar triazine ring’s ability to interact with catalytic aspartate residues. However, the target compound’s phenolic hydroxyl group could offer unique hydrogen-bonding interactions absent in triazine derivatives.
Synthesis Complexity :
- The target compound likely requires milder conditions compared to triazine derivatives, which demand precise stoichiometry and anhydrous environments .
Biological Activity: While triazine derivatives (e.g., IC₅₀ ~ 1.2 µM for BACE1) have quantified enzyme inhibition data , the target compound’s activity remains speculative.
Research Findings and Limitations
- Structural Insights : NMR data for analogous compounds (e.g., Compound 19’s 13C-NMR peaks at 10.91 ppm for CH₃ and 102–126 ppm for pyrrole carbons ) highlight the importance of spectroscopic validation for confirming substituent positions in the target compound.
- Gaps in Data : Direct biological activity data for the target compound are absent in the reviewed literature. Comparative studies with triazine-based sulfonamides suggest that in vitro assays are needed to evaluate its BACE1 inhibition or antimicrobial efficacy.
Biological Activity
3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various mechanisms of action, primarily through its interactions with specific molecular targets, which may include enzymes and receptors involved in disease processes.
- IUPAC Name : 3-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide
- Molecular Formula : C13H12Cl2N2O3S
- CAS Number : 1040327-67-0
The biological activity of this compound is largely attributed to its ability to bind to specific targets within biological systems. This binding can inhibit the activity of various enzymes or receptors, leading to a cascade of biological effects:
- Inhibition of Carbonic Anhydrases : Research indicates that compounds similar to this sulfonamide can inhibit carbonic anhydrase isozymes, which are implicated in several disorders including glaucoma and epilepsy . The binding interactions with amino acid residues in these enzymes suggest a significant potential for therapeutic applications.
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves apoptosis induction and inhibition of cell migration .
Biological Evaluation
A detailed evaluation of the compound's biological activity can be summarized in the following table:
Case Studies
- Carbonic Anhydrase Inhibition : A study focused on pyrazole-based benzene sulfonamides highlighted that derivatives similar to our compound showed submicromolar inhibition against human carbonic anhydrases, suggesting a strong potential for treating conditions linked to these enzymes .
- Antimicrobial Efficacy : Another research effort explored the antimicrobial properties of compounds with similar structures. The study found that certain derivatives exhibited significant activity against multiple drug-resistant strains, indicating a potential role in combating antibiotic resistance .
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. Characterization :
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1346–1157 cm⁻¹) and hydroxyl groups (broad peak ~3398 cm⁻¹) ().
- NMR : Distinct aromatic proton signals (δ 6.5–8.0 ppm) and methylene protons (δ 3.5–4.5 ppm) from the benzylamino group ().
Key Optimization : Adjust stoichiometry of sulfonyl chloride to amine (1:1.2 molar ratio) and maintain pH 8–9 to minimize hydrolysis ().
Advanced: How can conflicting data on the compound’s antimicrobial activity across studies be systematically addressed?
Answer:
Experimental Design :
Q. Data Analysis :
- Statistical Modeling : Apply factorial design (e.g., Taguchi method) to identify confounding variables (e.g., pH, temperature) ().
- Meta-Analysis : Compare results across studies using hierarchical clustering to isolate strain-specific vs. methodological discrepancies ().
Case Study : A 2022 study resolved MIC variability for a related sulfonamide by normalizing data against ciprofloxacin controls and identifying biofilm interference .
Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?
Answer:
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify purity (>95%) and detect degradation products ().
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C for sulfonamides) ().
- Karl Fischer Titration : Monitor moisture content (<0.5% for anhydrous storage) ().
Stability Protocol : Store under argon at −20°C in amber vials to prevent photodegradation and hydrolysis ().
Advanced: How can computational modeling (e.g., molecular docking) guide the design of analogs with enhanced carbonic anhydrase inhibition?
Answer:
Workflow :
Target Selection : Dock the compound into human carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina.
QSAR Modeling : Train models on inhibition data (IC₅₀) of 20 analogs to predict key descriptors (e.g., sulfonamide pKa, logP) ().
Synthetic Prioritization : Focus on analogs with stronger hydrogen bonds to Zn²⁺ (e.g., –SO₂NH–···Zn distance <2.1 Å) ().
Validation : Compare predicted vs. experimental IC₅₀ values for 5 newly synthesized derivatives (R² >0.85 indicates model reliability) ().
Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?
Answer:
- Cell Lines : Use NCI-60 panel (e.g., MCF-7, A549) for broad screening ().
- Assays :
Dose Range : 1–100 μM, with cisplatin as a positive control ().
Advanced: How can reaction kinetics be studied to optimize catalytic amination steps in synthesis?
Answer:
Methodology :
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track amine-sulfonyl chloride coupling (disappearance of –SO₂Cl peak at 1370 cm⁻¹) ().
- Rate Law Determination : Vary concentrations of amine and sulfonyl chloride to establish pseudo-first-order kinetics ().
Case Study : A 2016 study achieved 90% yield for a similar sulfonamide by maintaining [amine] at 1.5×[sulfonyl chloride] and 0°C ().
Basic: What safety protocols are essential for handling chloro- and hydroxyphenyl-containing intermediates?
Answer:
Q. Emergency Measures :
- Skin Contact : Rinse with 10% NaHCO₃ for acid exposure or 1% acetic acid for base exposure ().
Advanced: How can AI-driven platforms like COMSOL enhance process scalability for this compound?
Answer:
- Reactor Simulation : Model heat transfer in batch reactors to prevent exothermic runaway (ΔH ~ −50 kJ/mol) ().
- Parameter Optimization : Machine learning algorithms (e.g., Bayesian optimization) can refine temperature, stirring rate, and solvent ratios ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
